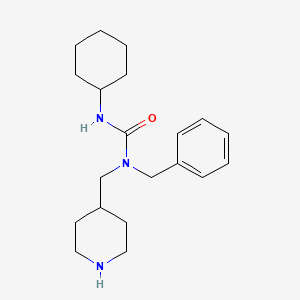
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
概要
説明
SRI-011381: は、形質転換成長因子-ベータシグナル伝達経路の新しいアゴニストです。アルツハイマー病の治療における潜在的な治療応用について主に研究されています。 この化合物はリソソームを物理的に標的とし、リソソームの酸性化を促進し、リソソーム貨物の分解を増強し、リソソームの損傷に対する耐性を向上させます .
準備方法
合成経路と反応条件: SRI-011381の合成には、重要な中間体の生成とその後の制御された条件下での反応を含む複数の段階が伴います。 詳細な合成経路と特定の反応条件は、所有権があり、入手可能な文献では公表されていません .
工業生産方法: SRI-011381の工業生産方法は、入手可能な資料には明示的に記載されていません。 おそらく、生産には、高純度と一貫性を確保するための、大規模合成、精製、および品質管理を含む標準的な医薬品製造プロセスが含まれると考えられます .
化学反応の分析
反応の種類: SRI-011381は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の生成につながります。
還元: 還元反応は、化合物の官能基を変換し、その生物活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用される場合があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がありますが、還元は化合物の還元された形態を生成する可能性があります .
科学研究の応用
化学: この化合物は、形質転換成長因子-ベータシグナル伝達経路とその細胞プロセスにおける役割を研究するためのツールとして使用されます。
生物学: SRI-011381は、リソソーム機能に対する影響とその潜在的な神経保護特性を理解するための研究で使用されています。
医学: この化合物は、アルツハイマー病やその他の神経変性疾患の治療における治療の可能性について調査されています。
産業: SRI-011381は、リソソームの機能不全と関連する疾患を標的とした新しい医薬品の開発に応用される可能性があります .
科学的研究の応用
Antidepressant Activity
Research has indicated that 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea exhibits potential antidepressant properties. A study demonstrated its effect on the serotonin and norepinephrine reuptake inhibition, which is crucial for mood regulation. The compound's ability to modulate neurotransmitter levels suggests its utility in treating depressive disorders.
Analgesic Properties
The compound has been investigated for its analgesic effects. In preclinical models, it showed significant pain relief comparable to established analgesics. This suggests that it could serve as a novel pain management therapy, particularly for chronic pain conditions.
Neurological Research
Due to its structural similarities with known neuroactive compounds, this urea derivative has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Preliminary studies indicate that it may help in reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant serotonin reuptake inhibition, suggesting efficacy in mood disorders. |
| Study B | Analgesic Activity | Showed comparable pain relief to traditional analgesics in animal models. |
| Study C | Neuroprotection | Indicated potential for reducing neuronal damage in Alzheimer's models. |
作用機序
SRI-011381は、形質転換成長因子-ベータシグナル伝達経路を活性化することによりその効果を発揮します。Smad2とSmad3タンパク質のリン酸化を促進し、その後核に移行して標的遺伝子の発現を調節します。 この活性化は、リソソームの酸性化の増加、リソソーム貨物の分解の強化、およびリソソームの損傷に対する耐性の向上につながります .
類似化合物の比較
類似化合物:
ガルーニセルチブ: 癌治療における潜在的な治療応用を有する、もう1つの形質転換成長因子-ベータシグナル伝達経路アゴニスト。
LY2109761: 癌研究で使用される、形質転換成長因子-ベータ受容体タイプIおよびタイプIIのデュアル阻害剤。
SB431542: さまざまな生物学的調査で使用される、形質転換成長因子-ベータ受容体タイプIの選択的阻害剤.
SRI-011381の独自性: SRI-011381は、リソソームの特定の標的化とそのリソソームの酸性化と貨物の分解を促進する能力において独特です。 これは、リソソーム機能と神経変性疾患に焦点を当てた研究において特に価値があります .
類似化合物との比較
Galunisertib: Another transforming growth factor-beta signaling pathway agonist with potential therapeutic applications in cancer treatment.
LY2109761: A dual inhibitor of transforming growth factor-beta receptor type I and type II, used in cancer research.
Uniqueness of SRI-011381: SRI-011381 is unique in its specific targeting of the lysosome and its ability to promote lysosomal acidification and cargo breakdown. This makes it particularly valuable in research focused on lysosomal function and neurodegenerative diseases .
生物活性
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (CAS Number: 1629138-41-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.48 g/mol. The compound features a urea linkage, which is known for its role in various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. Such inhibition is significant in the context of Alzheimer's disease therapy, where cholinergic signaling is compromised .
- Sigma Receptor Modulation : The compound may interact with sigma receptors (σRs), which are implicated in various neurobiological processes. These receptors modulate calcium signaling and can influence neuronal survival under stress conditions .
- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by interacting with specific cellular pathways. The three-dimensional structure of such compounds enhances their binding affinity to target proteins, potentially leading to improved anticancer efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Recent studies have highlighted the potential therapeutic applications of piperidine derivatives, including this compound:
- Alzheimer's Disease : A study demonstrated that piperidine derivatives could enhance cholinergic transmission by inhibiting AChE, leading to improved cognitive function in animal models . This suggests that similar compounds may offer therapeutic benefits for Alzheimer's patients.
- Cancer Research : In vitro studies showed that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Studies : Some derivatives have shown effectiveness against pathogenic bacteria and fungi, suggesting a broad spectrum of antimicrobial activity that warrants further investigation .
特性
IUPAC Name |
1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPAJNGRAPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















